(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate
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Description
“®-Tert-butyl 3-hydroxyazepane-1-carboxylate” is a chemical compound with the CAS number 1493733-00-8 . It has a molecular formula of C11H21NO3 and a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular structure of “®-Tert-butyl 3-hydroxyazepane-1-carboxylate” is represented by the formula C11H21NO3 . The SMILES representation of this compound is O=C(OC©©C)N1CCCCC@@HC1 .Physical and Chemical Properties Analysis
“®-Tert-butyl 3-hydroxyazepane-1-carboxylate” has a molecular weight of 215.29 . It should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Chiral Chromatography
(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate is utilized in chiral chromatography. Specifically, the isolation and characterization of its enantiomer, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, through resolution of a racemate using chiral supercritical fluid chromatography (SFC) has been reported. This process involves preparative scale separation and the assignment of absolute stereochemistry (Carry et al., 2013).
Synthesis of Rho-Kinase Inhibitors
This compound plays a role in the synthesis of Rho-kinase inhibitors. For instance, a practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho-kinase inhibitor K-115, has been established, demonstrating its synthetic utility in the production of critical pharmaceutical components (Gomi et al., 2012).
Applications in Organic Synthesis
Polymer Science
In polymer science, high molecular weight polysilsesquioxanes with carboxylate functionalities are prepared using compounds bearing tert-butyl ester groups, highlighting the role of tert-butyl esters in the development of new materials with potential applications such as heavy metal scavenging (Rahimian et al., 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of tert-butyl esters, similar to this compound, have been synthesized and investigated for their potential use in drug development. For example, research has been conducted on the synthesis and identification of N-substituted regioisomers of besifloxacin (Xia et al., 2013).
Chiral Auxiliary Applications
The synthesis and application of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate the utility of tert-butyl esters in the field of asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds (Studer et al., 1995).
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXNIRRSRXUTCK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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